Mineralocorticoid Receptor (MR) Binding Affinity: Sub-Nanomolar Ki vs. Spironolactone
4-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol exhibits a Ki of 0.400 nM for the human mineralocorticoid receptor (MR), measured by displacement of [3H]aldosterone in HEK293 cells overexpressing MR [1]. In contrast, the clinically established MR antagonist spironolactone demonstrates an IC50 of 24 nM in comparable MR antagonist assays . Although Ki and IC50 are not directly interchangeable, the 60-fold difference in binding potency underscores the target compound's exceptional affinity for MR.
| Evidence Dimension | Binding affinity to human mineralocorticoid receptor (MR) |
|---|---|
| Target Compound Data | Ki = 0.400 nM |
| Comparator Or Baseline | Spironolactone (IC50 = 24 nM) |
| Quantified Difference | Target compound exhibits ~60-fold lower Ki relative to spironolactone's IC50 |
| Conditions | Target: [3H]aldosterone displacement, HEK293 cells overexpressing MR [1]; Comparator: MR antagonist functional assay |
Why This Matters
This quantifiable affinity advantage positions the compound as a high-potency starting point for next-generation MR modulators, offering a clear procurement rationale for programs targeting hypertension, heart failure, or diabetic nephropathy.
- [1] BindingDB. BDBM50398065 (CHEMBL2181925): Affinity Data for Mineralocorticoid Receptor; Ki = 0.400 nM. View Source
